molecular formula C15H14O B3252777 3-(2-Phenylcyclopropyl)phenol CAS No. 219521-11-6

3-(2-Phenylcyclopropyl)phenol

Cat. No.: B3252777
CAS No.: 219521-11-6
M. Wt: 210.27 g/mol
InChI Key: JNOCWDUBVFEJBL-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)phenol: is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol It is characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process. The reaction conditions often include the use of strong bases and elevated temperatures to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes starting from readily available raw materials. The process typically includes the formation of intermediate compounds, followed by cyclopropanation and subsequent functional group transformations to yield the final product . Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for achieving high yields and purity in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylcyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce various cyclopropylphenol derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Phenylcyclopropyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes .

Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases .

Industry: In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structural features make it a valuable starting material for the synthesis of high-value products .

Mechanism of Action

The mechanism of action of 3-(2-Phenylcyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function . Additionally, the cyclopropyl ring may interact with hydrophobic regions of target molecules, enhancing binding affinity and specificity . These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(2-Phenylcyclopropyl)phenol is unique due to the presence of both a phenol group and a cyclopropyl ring, which confer distinct chemical and biological properties. The

Properties

IUPAC Name

3-(2-phenylcyclopropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOCWDUBVFEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask equipped with nitrogen inlet, thermometer, and reflux condenser was charged 3.5 g (0.0147 moles) of 5-(3-hydroxyphenyl)-3-phenyl-2-pyrazoline, and 2.2 g (0.1 moles) of powdered sodium hydroxide. The two solids were mixed thoroughly, then heated slowly to 250° C., under a rapid steam of nitrogen. The reaction mixture was heated continuously at 250° C. for a total of 2 hours, then cooled to ambient temperature. The resulting residue was the dissolved in 200 mls of water, then acidified to pH 2 with 1N aqueous hydrochloric acid. The acidic solution was extracted with 3×100 mls of ethyl ether, and the ether extract was washed with 2×100 mls of water, and 100 mls of saturated aqueous sodium chloride solution. The ether extract was the dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure with a rotary evaporator at 45° C. The resulting crude product was chromatographed on silica gel with a 15% ethyl acetate, 85% hexane mobile phase. The pure fractions were combined and concentrated under reduced pressure on a rotary evaporator to afford 1.8 g of the title compound 1-(3-hydroxyphenyl)-2-phenyl-cyclopropane as a pale yellow liquid in a 58% yield. 1H NMR (CDCl3, tms=0 ppm) 1.4(t,2H); 2.2(m,2H); 5.5(s,1H); 6.5-6.8(m,3H); 3.1-3.4(m,6H).
Name
5-(3-hydroxyphenyl)-3-phenyl-2-pyrazoline
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 2
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 3
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 4
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 5
3-(2-Phenylcyclopropyl)phenol
Reactant of Route 6
3-(2-Phenylcyclopropyl)phenol

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